molecular formula C15H14N2O3S2 B3071341 N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide CAS No. 100970-00-1

N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide

Cat. No. B3071341
CAS RN: 100970-00-1
M. Wt: 334.4 g/mol
InChI Key: ISOUCXWMHMWYQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-(4-ethoxyphenyl) azetidin-2-ones, has been reported. These compounds were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .


Chemical Reactions Analysis

The reactions of related compounds have been studied. For instance, the reactions of perfluorobiacetyl with N-(4-ethoxyphenyl)- and N-methylurea afforded cis- and trans-isomers of 1-methyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one and 1-(4-ethoxyphenyl)-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one in a yield of ∼60—75% .

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

Research involving analogs of N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide has shown significant enzyme inhibition potential. Specifically, compounds structurally similar have demonstrated excellent inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase. In silico studies also substantiate these findings, indicating a promising avenue for future drug design and therapeutic applications (Riaz, 2020).

Antiviral and Antifungal Applications

Compounds related to N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide have been evaluated for antiviral and antifungal activities. A series of new benzenesulfonamides demonstrated promising results in in vitro screenings for anti-HIV and antifungal activities (Zareef et al., 2007).

Antitumor Applications

Sulfonamide-focused libraries, including compounds similar to N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide, have been utilized in antitumor screens. These screenings have identified potent cell cycle inhibitors, some of which have progressed to clinical trials. The applications of these compounds in treating various cancer cell lines highlight their potential as oncolytic agents (Owa et al., 2002).

Antimycobacterial Activity

Studies involving derivatives of N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide have shown significant activity against Mycobacterium tuberculosis. These findings suggest potential applications in treating tuberculosis and related bacterial infections (Ghorab et al., 2017).

Endothelin Antagonism

Research into biphenylsulfonamides, closely related to N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide, has led to the development of endothelin-A selective antagonists. These compounds have shown promise in inhibiting the pressor effect caused by endothelin-1, suggesting potential cardiovascular therapeutic applications (Murugesan et al., 1998).

Carbonic Anhydrase Inhibition and Anticancer Properties

Derivatives of N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide have been explored for their potential as carbonic anhydrase inhibitors and anticancer agents. Some of these compounds have exhibited notable cytotoxic activities, indicating their applicability in future anti-tumor studies (Gul et al., 2016).

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-2-20-14-7-3-13(4-8-14)17-22(18,19)15-9-5-12(6-10-15)16-11-21/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOUCXWMHMWYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4-isothiocyanatobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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